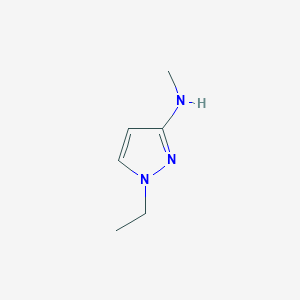

1-Ethyl-N-methyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 1-Ethyl-N-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-N-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-ethyl-N-methylpyrazol-3-amine |

InChI |

InChI=1S/C6H11N3/c1-3-9-5-4-6(7-2)8-9/h4-5H,3H2,1-2H3,(H,7,8) |

InChI Key |

FOFDGAWFBCEICT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)NC |

Origin of Product |

United States |

Foundational & Exploratory

1-Ethyl-N-methyl-1H-pyrazol-3-amine molecular structure

Topic: 1-Ethyl-N-methyl-1H-pyrazol-3-amine Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

1-Ethyl-N-methyl-1H-pyrazol-3-amine is a specialized heterocyclic building block belonging to the aminopyrazole class. Distinguished by its fixed tautomeric state (via N1-ethylation) and a secondary exocyclic amine, this molecule serves as a critical pharmacophore in fragment-based drug discovery (FBDD). Its structural motif—a planar, electron-rich aromatic ring capable of bidentate hydrogen bonding—mimics the adenine hinge-binding region of ATP, making it a "privileged scaffold" in the design of kinase inhibitors and GPCR modulators.

This guide provides a comprehensive structural analysis, synthesis pathways, and physicochemical profiling of the molecule, designed to support high-fidelity experimental design.

Structural Characterization & Logic

Molecular Connectivity and Numbering

The molecule consists of a five-membered pyrazole ring substituted at the N1 position with an ethyl group and at the C3 position with a methylamino group.

-

IUPAC Name: N-Methyl-1-ethyl-1H-pyrazol-3-amine

-

Formula: C₆H₁₁N₃[1]

-

Molecular Weight: 125.17 g/mol [1]

-

SMILES: CCN1C=CC(NC)=N1

Electronic Profile and Tautomerism

Unlike unsubstituted pyrazoles, which exist in rapid tautomeric equilibrium (1H vs. 2H), the 1-ethyl substitution locks the aromatic system into a single fixed tautomer. This has profound implications for binding affinity:

-

N2 (Pyridine-like Nitrogen): Acts as a dedicated Hydrogen Bond Acceptor (HBA). The lone pair is orthogonal to the

-system, maintaining basicity (pKa -

Exocyclic Amine (-NHMe): Acts as a Hydrogen Bond Donor (HBD). The methyl group increases lipophilicity compared to a primary amine while restricting conformational freedom.

-

Dipole Moment: The vector sum of the N1-ethyl and C3-amine dipoles creates a distinct electronic signature that influences orientation in active sites (e.g., the ATP-binding pocket of kinases).

3D Conformational Analysis

The pyrazole ring is planar. The N-ethyl group adopts a conformation to minimize steric clash with the C5-proton, typically projecting out of the ring plane. The exocyclic N-methyl group prefers a syn-coplanar orientation relative to N2 to facilitate intramolecular H-bonding or solvent interactions, though rotation is possible.

Synthesis & Manufacturing Protocols

The synthesis of 1-Ethyl-N-methyl-1H-pyrazol-3-amine requires strict regiocontrol to distinguish it from the 5-amino isomer. The most robust laboratory-scale route involves the functionalization of the primary amine precursor.

Core Synthesis Workflow (Reductive Amination Route)

This protocol ensures high purity by avoiding poly-methylation, a common pitfall of direct alkylation with methyl iodide.

Step 1: Synthesis of 1-Ethyl-1H-pyrazol-3-amine (Precursor)

-

Reagents: Ethylhydrazine oxalate, 2,3-dibromopropionitrile (or 3-ethoxyacrylonitrile), Et₃N.

-

Mechanism:[2][3] Michael addition of hydrazine followed by cyclization. Regioselectivity is controlled by the electronic nature of the nitrile; however, separation from the 5-amino isomer is often required via column chromatography.

Step 2: N-Formylation

-

Reagents: Acetic formic anhydride (prepared in situ) or Ethyl formate.

-

Conditions: Reflux, 4–6 hours.

-

Product:N-(1-ethyl-1H-pyrazol-3-yl)formamide.

Step 3: Reduction to Secondary Amine

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.

-

Conditions: 0°C to Reflux, inert atmosphere (N₂/Ar).

-

Workup: Fieser quench (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.

-

Purification: Acid-base extraction or Silica Gel Chromatography (DCM/MeOH).

Visualization of Synthesis Logic

Figure 1: Step-wise synthesis pathway via the N-formyl reduction method to ensure mono-methylation.

Physicochemical Profiling (Data Summary)

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 125.17 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | 0.6 – 0.9 | High water solubility; suitable for oral bioavailability. |

| TPSA | ~25 Ų | Excellent membrane permeability (Blood-Brain Barrier penetrant). |

| H-Bond Donors | 1 (NH) | Key interaction point for Glu/Asp residues in active sites. |

| H-Bond Acceptors | 2 (N2, Amine N) | Interaction with hinge region backbone NH. |

| pKa (Ring N) | ~2.5 | Weakly basic; remains largely unprotonated at physiological pH (7.4). |

| pKa (Exocyclic N) | ~3.5 - 4.0 | Low basicity due to conjugation with the aromatic ring. |

Applications in Medicinal Chemistry

Kinase Inhibitor Design

The 3-aminopyrazole motif is a bioisostere of the adenine ring in ATP.

-

Binding Mode: The exocyclic -NH acts as a donor to the "hinge" region of the kinase (e.g., the backbone carbonyl of the gatekeeper residue), while the ring Nitrogen (N2) accepts a hydrogen bond from the backbone NH.

-

Selectivity: The N-methyl group can probe small hydrophobic pockets adjacent to the hinge, potentially improving selectivity over non-methylated analogs.

Fragment-Based Screening

Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), this molecule is an ideal "seed" fragment.

-

Linker Chemistry: The C4 and C5 positions are open for electrophilic substitution (e.g., halogenation followed by Suzuki coupling), allowing the fragment to be "grown" into a high-affinity lead.

Agrochemicals

Pyrazoles are core scaffolds in mitochondrial complex I inhibitors (e.g., Tebufenpyrad). The N-ethyl and N-methyl amine features modulate lipophilicity to ensure cuticular penetration in target pests.

Experimental Protocols (Self-Validating)

Protocol: Analytical Verification via 1H NMR

To validate the structure and differentiate from the 5-amino isomer, perform 1H NMR in DMSO-d6.

Expected Shifts:

-

Ring Protons (C4-H, C5-H): Two doublets (or d/d) in the aromatic region (

5.5 – 7.5 ppm). The C5-H is typically more deshielded ( -

N-Ethyl Group:

-

Triplet (

~1.2 ppm, 3H, -CH₃). -

Quartet (

~3.9 ppm, 2H, -CH₂-).

-

-

N-Methyl Group: Singlet (

~2.7 ppm, 3H). Note: Coupling to the NH proton may split this into a doublet if exchange is slow. -

Amine Proton (NH): Broad singlet (

4.0 – 6.0 ppm), exchangeable with D₂O.

Contrast Rule: If the C4/C5 protons appear as a singlet (in a 3,4-disubstituted system) or have significantly different coupling constants, re-evaluate the regiochemistry of the starting material.

References

-

PubChem. 1-ethyl-3-methyl-1H-pyrazol-4-amine (Related Isomer Data & Pyrazole Properties). National Library of Medicine. Available at: [Link]

-

Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.[4] (Discusses regiocontrol in pyrazole synthesis).

-

Ansari, A., et al. (2017). Biological Activity of Pyrazole Derivatives.[1][2][5][6] International Journal of Pharmaceutical Sciences and Research.

-

Baxendale, I. R., et al. (2002). A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Synlett. (Background on hydrazine chemistry).

Sources

- 1. 1-ethyl-3-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 6485354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. [(1-ethyl-1H-pyrazol-3-yl)methyl](methyl)amine | 1002651-65-1 | Buy Now [molport.com]

- 4. A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. globalresearchonline.net [globalresearchonline.net]

Biological activity of pyrazole derivatives

Title: The Pharmacophore of Choice: A Technical Deep Dive into the Biological Activity of Pyrazole Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring (

Part 1: Structural Basis of Bioactivity

The biological versatility of pyrazole arises from its tautomeric nature and hydrogen-bonding capabilities.

-

Tautomerism & H-Bonding: Unsubstituted pyrazoles exist in dynamic equilibrium between three tautomers. In biological systems, the pyrazole ring acts as both a hydrogen bond donor (via the pyrrole-like NH) and an acceptor (via the pyridine-like N). This dual nature allows it to serve as a bioisostere for carboxylic acids, amides, and even phenol moieties, facilitating high-affinity binding to enzyme active sites.

-

Pharmacokinetic Tuning: The aromatic character of the ring provides metabolic stability, while substituents at the C3, C4, and C5 positions allow medicinal chemists to fine-tune lipophilicity (

) and solubility without disrupting the core aromaticity.

Diagram 1: The Knorr Pyrazole Synthesis & Tautomerism

This diagram illustrates the classic Knorr synthesis mechanism, a foundational method for generating the pyrazole core, alongside its tautomeric forms.[1]

Caption: Mechanism of Knorr Pyrazole Synthesis via condensation and dehydration, plus tautomeric forms.

Part 2: Therapeutic Classes & Mechanisms of Action

Anti-Inflammatory: Selective COX-2 Inhibition

Case Study: Celecoxib (Celebrex) Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, pro-inflammatory).[3][4] The therapeutic goal is selective COX-2 inhibition to reduce inflammation without causing gastric ulcers.

-

Mechanistic Insight: The COX-2 active site possesses a secondary "side pocket" that is absent in COX-1 due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

-

Role of Pyrazole: In Celecoxib, the central pyrazole ring serves as a rigid scaffold that orients a polar sulfonamide group into this hydrophilic side pocket. The bulky trifluoromethyl group on the pyrazole ring sterically hinders binding to the smaller COX-1 active site, ensuring high selectivity (

ratio > 300).

Oncology: Kinase Inhibition

Case Study: Ruxolitinib (Jakafi) Ruxolitinib is a potent inhibitor of JAK1 and JAK2, used in myelofibrosis.[5]

-

Mechanistic Insight: It functions as a Type I ATP-competitive inhibitor.

-

Role of Pyrazole: The pyrazole moiety (specifically a pyrrolo[2,3-d]pyrimidine scaffold) mimics the adenine ring of ATP. It forms critical hydrogen bonds with the "hinge region" of the kinase domain (Glu930 and Leu932 in JAK2), effectively locking the kinase in an inactive state and blocking STAT phosphorylation.

Diagram 2: JAK-STAT Pathway Inhibition

Visualizing the interruption of the inflammatory cascade by pyrazole-based inhibitors.

Caption: Ruxolitinib competitively binds JAK kinase ATP pockets, halting STAT phosphorylation and signaling.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

To design a potent pyrazole derivative, one must manipulate substituents at positions 1, 3, 4, and 5.

| Position | Function in Bioactivity | Common Substituents | Effect on Potency/Selectivity |

| N1 | Solubility & Pharmacokinetics | Phenyl, Methyl, Sulfonamide | N1-phenyl often increases lipophilicity and target affinity (e.g., Celecoxib). An unsubstituted N1 allows H-bond donation (tautomerism). |

| C3 | Steric Fit & Selectivity | Bulky groups here (like | |

| C4 | Electronic Tuning | Halogens (Cl, F), CN, Alkyl | Electron-withdrawing groups can modulate the pKa of the pyrazole protons. In kinase inhibitors, this position often faces the solvent front. |

| C5 | Core Interaction | Aryl, Heteroaryl | Frequently forms |

Critical Insight: The "regiochemistry" during synthesis is vital. Producing the 1,3-isomer vs. the 1,5-isomer drastically changes the 3D topology. Modern catalysis (e.g., using nano-ZnO or specific solvent controls) is often required to ensure regioselectivity.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole

Based on the Knorr condensation method.

Reagents: Ethyl benzoylacetate (1.0 eq), Phenylhydrazine (1.1 eq), Glacial Acetic Acid (cat.), Ethanol. Step-by-Step:

-

Setup: In a round-bottom flask, dissolve 10 mmol of ethyl benzoylacetate in 20 mL of absolute ethanol.

-

Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Add 3-4 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexane). -

Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Crystallization: The pyrazole product will precipitate.[6] Filter the solid using a Buchner funnel.[6]

-

Purification: Recrystallize from hot ethanol to obtain pure crystals.

-

Validation: Confirm structure via

-NMR (Look for pyrazole singlet proton ~6.5-7.0 ppm).

Protocol B: COX-2 Inhibitor Screening Assay (Fluometric)

A self-validating protocol to quantify bioactivity.

Principle: Peroxidase activity of COX-2 catalyzes the oxidation of the fluorometric probe (e.g., ADHP or Amplex Red) in the presence of Arachidonic Acid (AA). Inhibitors reduce the fluorescence signal.

Materials: Recombinant Human COX-2, Arachidonic Acid (Substrate), Fluorometric Probe, Tris-HCl Buffer (pH 8.0). Step-by-Step:

-

Enzyme Prep: Dilute COX-2 enzyme in Tris-HCl buffer. Keep on ice.

-

Inhibitor Incubation:

-

Add 10

L of Test Compound (dissolved in DMSO) to experimental wells. -

Add 10

L of DMSO (solvent only) to Positive Control (100% Activity) wells. -

Add 10

L of Specific Inhibitor (e.g., DuP-697) to Validation Control wells. -

Add 10

L of Enzyme solution to all wells.[7] Incubate at

-

-

Substrate Addition: Add 10

L of Arachidonic Acid + Fluorometric Probe mixture to initiate the reaction. -

Measurement: Immediately measure fluorescence (Ex/Em: 535/587 nm) in kinetic mode for 5 minutes.

-

Analysis: Calculate the slope of the fluorescence curve.

Part 5: Future Perspectives (2025 & Beyond)

Pyrazole-Based PROTACs (Proteolysis Targeting Chimeras) The frontier of pyrazole research lies in targeted protein degradation.

-

Concept: Link a pyrazole-based binder (Warhead) to an E3 ligase ligand (e.g., Cereblon or VHL) via a flexible linker.

-

Recent Advances: 2024 studies highlight pyrazole derivatives as effective "warheads" for degrading oncogenic kinases (like ALK or BRD4) that are resistant to traditional inhibition. The pyrazole ensures high affinity for the target protein, while the chimera recruits the ubiquitin-proteasome system to destroy it.

-

Design Challenge: Optimizing the linker length is critical. A linker that is too short prevents the formation of the ternary complex (Target-PROTAC-E3 Ligase), while one that is too long reduces cooperativity.

References

-

BenchChem. (2025).

-Keto Esters. Retrieved from -

BPS Bioscience. (2024). COX-2 Inhibitor Screening Assay Kit Protocol. Retrieved from

-

Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Booklet. Retrieved from

-

National Institutes of Health (NIH). (2024). Structure-activity relationships of pyrazole derivatives as potential therapeutics. PubMed. Retrieved from

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from

-

Patsnap Synapse. (2025). Mechanism of Action: Ruxolitinib Phosphate. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 4. ClinPGx [clinpgx.org]

- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 6. jetir.org [jetir.org]

- 7. bpsbioscience.com [bpsbioscience.com]

The Pyrazole Scaffold: Unlocking Diverse Therapeutic Applications

An In-Depth Technical Guide

Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] First synthesized by Knorr in 1883, its unique structural and electronic properties have propelled it to the status of a "privileged scaffold."[1][3] This designation stems from its remarkable ability to serve as a versatile framework for designing potent and selective ligands against a multitude of biological targets.[3][4]

The therapeutic relevance of this scaffold is unequivocally demonstrated by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the phosphodiesterase inhibitor Sildenafil.[2][3][5] The chemical versatility of the pyrazole core allows for extensive structural modifications, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1][6] The two nitrogen atoms impart a unique polarity and the ability to act as both a hydrogen-bond donor (at the N-H position) and acceptor (at the N=C position), facilitating critical interactions within the binding pockets of enzymes and receptors.[7][8]

This guide provides a comprehensive exploration of the therapeutic landscape of pyrazole compounds, delving into their mechanisms of action across key disease areas, outlining validated experimental protocols for their evaluation, and offering insights into the structure-activity relationships that govern their efficacy.

Part 1: Pyrazole Compounds in Oncology

The development of targeted cancer therapies has become a primary focus of modern drug discovery, and pyrazole derivatives have emerged as a particularly fruitful class of compounds.[9][10] Their utility spans multiple mechanisms of action, with the most prominent being the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8][11]

Mechanism of Action: Protein Kinase Inhibition

Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. The pyrazole scaffold is a key privileged structure in the development of Protein Kinase Inhibitors (PKIs).[8] Its structure can be readily modified to fit into the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. Many pyrazole derivatives demonstrate anticancer action by interacting with targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[9][10]

For instance, drugs like Crizotinib and Ruxolitinib, both containing a pyrazole core, are approved for treating specific types of cancer and underscore the scaffold's importance.[5][10] The pyrazole ring often forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site.[8]

Caption: General mechanism of pyrazole-based kinase inhibitors.

Table 1: Selected Pyrazole-Based Anticancer Agents and Their Targets

| Compound Name | Target(s) | IC50 Value(s) | Reference |

|---|---|---|---|

| Compound 59 | DNA Minor Groove | 2 µM (vs. HepG2) | [9] |

| Compounds 57 & 58 | Cytotoxicity | 3.11–4.91 µM (vs. HepG2, MCF7, HeLa) | [9] |

| Compound 49 | EGFR, HER-2 | 0.26 µM, 0.20 µM | [12] |

| Compound 42 | BRAF | 0.12 µM (vs. WM 266.4), 0.16 µM (vs. MCF-7) | [12][13] |

| Afuresertib | AKT1, AKT2, AKT3 | 0.02 nM, 2 nM, 2.6 nM |[8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This protocol is designed to quantify the inhibitory potential of a pyrazole compound against a specific protein kinase. The principle relies on measuring the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This assay is a self-validating system; controls without enzyme or without inhibitor establish the baseline and maximum reaction, respectively.

Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Reconstitute the target kinase and substrate peptide/protein in the kinase buffer to desired concentrations.

-

Prepare a stock solution of ATP in water (e.g., 10 mM).

-

Dissolve test pyrazole compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). Create a serial dilution series in DMSO.

-

-

Assay Plate Setup (384-well plate):

-

Add 50 nL of serially diluted pyrazole compounds (or DMSO for controls) to the appropriate wells.

-

Prepare a master mix of the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.

-

Allow the plate to incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of ATP in kinase buffer (concentration is typically at or near the Km for the specific kinase).

-

Add 5 µL of the ATP solution to each well to start the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration is optimized to ensure the reaction is within the linear range.

-

-

Detection:

-

Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part 2: Pyrazoles in Inflammatory Diseases

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[1] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. The development of pyrazole-based selective COX-2 inhibitors, like Celecoxib, was a major breakthrough, offering anti-inflammatory efficacy with a potentially improved safety profile.[1][16]

Caption: Pyrazole derivatives as selective COX-2 inhibitors.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Causality: This protocol is designed to determine both the potency and selectivity of a pyrazole compound. By running parallel assays for both COX isoforms, a selectivity index can be calculated (IC50 for COX-1 / IC50 for COX-2). A high index indicates desirable COX-2 selectivity. The assay measures the production of Prostaglandin E₂ (PGE₂), a direct product of the COX-catalyzed reaction.

Methodology:

-

Enzyme and Compound Preparation:

-

Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

-

Dissolve pyrazole test compounds in DMSO to create a serial dilution series.

-

-

Assay Procedure:

-

In separate sets of tubes or wells (one for COX-1, one for COX-2), add the assay buffer.

-

Add a small volume of the diluted pyrazole compound or DMSO (for control).

-

Add the respective enzyme (COX-1 or COX-2) to each well and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a short, defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a quench solution (e.g., 1M HCl).

-

-

Quantification of PGE₂:

-

The amount of PGE₂ produced is quantified using a commercial Enzyme Immunoassay (EIA) or ELISA kit, following the manufacturer's instructions. This typically involves a competitive binding reaction and a colorimetric readout.

-

-

Data Analysis:

-

Generate a standard curve for PGE₂.

-

Calculate the concentration of PGE₂ produced in each sample.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 values for both COX-1 and COX-2 inhibition by plotting inhibition vs. log concentration.

-

Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

-

Part 3: Pyrazoles in Neurodegenerative Disorders

The application of pyrazole derivatives is an expanding area of research for treating neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD).[7][17][18] The scaffold's ability to cross the blood-brain barrier and interact with various CNS targets makes it highly attractive.

Mechanism of Action: Multi-Targeting Approaches

Neurodegenerative diseases are complex, and a multi-target approach is often considered more effective. Pyrazoline derivatives have been shown to act as inhibitors of key enzymes implicated in these diseases, including:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases acetylcholine levels in the brain, a primary strategy for symptomatic relief in AD.[19][20]

-

Monoamine Oxidase B (MAO-B): Inhibiting MAO-B increases dopamine levels and is a validated strategy for treating Parkinson's disease.[19][20]

-

Beta-amyloid (Aβ) plaque aggregation: Some pyrazoles have been found to inhibit the formation of Aβ plaques, a hallmark of AD.[19][20]

Caption: Workflow for screening pyrazoles for neurotherapeutics.

Part 4: Pyrazoles as Antimicrobial Agents

With the rise of antibiotic resistance, there is a critical need for novel antimicrobial agents.[21] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a valuable scaffold in this therapeutic area.[1][21][22][23] Structure-activity relationship studies have shown that the introduction of certain substituents, such as halogens or specific heterocyclic rings, can significantly enhance antimicrobial potency.[1][23] For example, compounds with a chloro substitution have been found to be particularly effective against certain bacterial and fungal strains.[22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC is the gold standard for measuring the potency of an antimicrobial agent. This protocol determines the lowest concentration of a pyrazole compound that visibly inhibits the growth of a specific microorganism. It is a robust, quantitative method essential for evaluating and comparing the efficacy of new potential antibiotics.

Methodology:

-

Preparation of Inoculum:

-

Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Dilution (96-well microtiter plate):

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of a high-concentration stock solution of the pyrazole compound (in broth with a small percentage of DMSO) to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

-

-

Inoculation and Incubation:

-

Add 10 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A colorimetric indicator like resazurin can also be added, which changes color in the presence of viable cells, to aid in the determination.

-

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural simplicity, synthetic accessibility, and unique physicochemical properties have cemented its role as a privileged structure with an expansive range of therapeutic applications.[1][3][4] From targeted cancer therapies and selective anti-inflammatory agents to promising leads in neurodegeneration and infectious diseases, pyrazole derivatives continue to offer solutions to complex medical challenges.

Future research will likely focus on several key areas. The integration of computational methods, such as molecular docking and structure-activity relationship (SAR) studies, will continue to accelerate the design and optimization of new pyrazole compounds with enhanced efficacy and selectivity.[6] The exploration of novel biological targets and the development of pyrazole-based PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors represent exciting new frontiers. As our understanding of disease biology deepens, the versatility of the pyrazole core ensures it will remain a vital and enduring component in the medicinal chemist's toolkit for years to come.

References

- Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

-

Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (n.d.). Elementary Education Online. [Link]

-

Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). WashU Medicine Research Profiles. [Link]

-

Tu, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Source Document]. [Link]

-

Shyam, R., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). PMC. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). [Source Document]. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). PMC. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). [Source Document]. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2016). PMC - NIH. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). PubMed. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). [Source Document]. [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]

-

Recent advances in the therapeutic applications of pyrazolines. (2012). PMC. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). ACS Publications. [Link]

-

Therapeutic Outlook of Pyrazole Analogs: A Mini Review. (2020). PubMed. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source Document]. [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). [Source Document]. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC. [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). ProQuest. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2023). Slideshare. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). PMC. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

Sources

- 1. ilkogretim-online.org [ilkogretim-online.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. rroij.com [rroij.com]

- 7. mdpi.com [mdpi.com]

- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. sciencescholar.us [sciencescholar.us]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - ProQuest [proquest.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note: Bio-Functional Profiling of the 1-Ethyl-N-methyl-1H-pyrazol-3-amine Scaffold

Executive Summary

1-Ethyl-N-methyl-1H-pyrazol-3-amine represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design of Janus Kinase (JAK) inhibitors, LRRK2 modulators, and GPCR ligands. While often viewed merely as a synthetic intermediate, the biological characterization of this fragment is a critical step in Fragment-Based Drug Discovery (FBDD) .

This guide details the protocols for using this compound not as a final drug, but as a chemical probe to establish baseline scaffold toxicity, validate target engagement via thermal shift, and define "hit" specificity in high-concentration screening campaigns.

Chemical Context & Biological Significance

The pyrazole-3-amine core functions as a bioisostere for the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains. However, the N-ethyl and N-methyl substitutions modulate its lipophilicity and steric clash potential.

-

Primary Application: Fragment-Based Screening (FBS) for Kinase/GPCR targets.

-

Secondary Application: Negative control to validate the specificity of elaborated lead compounds (e.g., Ruxolitinib analogs).

-

Key Challenge: Fragments typically exhibit low affinity (

in mM range) and require high-concentration assays, necessitating rigorous solubility and toxicity controls.

Pre-Assay Preparation: Solubility & Stability

Fragments are often tested at concentrations

Protocol A: High-Concentration Stock Preparation

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

-

Target Concentration: 100 mM (Master Stock).

-

Procedure:

-

Weigh 10 mg of 1-Ethyl-N-methyl-1H-pyrazol-3-amine (MW: ~125.17 g/mol ).

-

Add 799 µL DMSO. Vortex for 60 seconds.

-

Clarification Step: Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble particulates.

-

QC: Inspect for "Schlieren lines" (refractive index swirling), indicating incomplete mixing.

-

Protocol B: Media Compatibility Test (Nephelometry)

Before adding cells, verify the compound does not crash out in culture media.

-

Dilute stock to 1 mM (1:100) in DMEM + 10% FBS.

-

Incubate at 37°C for 2 hours.

-

Measure Absorbance at 600 nm (Turbidity).

-

Pass Criteria:

above background.

-

Core Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if the fragment enters the cell and engages a target protein (e.g., a specific kinase) by stabilizing it against heat denaturation. This is superior to biochemical assays as it validates membrane permeability.

Reagents:

-

HEK293 or Jurkat cells.

-

Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.

-

Detection: Western Blot (for specific target) or Mass Spec (for proteome-wide profiling).

Workflow:

-

Treatment: Harvest

cells. Resuspend in media containing 500 µM 1-Ethyl-N-methyl-1H-pyrazol-3-amine. (Include DMSO vehicle control). -

Incubation: 1 hour at 37°C, 5% CO2.

-

Aliquot: Split cell suspension into 8 PCR tubes (50 µL each).

-

Thermal Challenge: Heat tubes for 3 minutes across a gradient:

- : 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C.

-

Cooling: Immediately snap-freeze in liquid nitrogen or incubate at RT for 3 min.

-

Lysis: Add 50 µL Lysis Buffer. Freeze-thaw x2 to lyse.

-

Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Precipitated (unstable) proteins will pellet; stabilized targets remain in supernatant.

-

Analysis: Run supernatant on SDS-PAGE. Blot for target kinase.

Data Interpretation:

-

Positive Hit: The "melting curve" of the target protein shifts to the right (higher temperature) in the presence of the fragment compared to DMSO.

Core Protocol 2: Scaffold Toxicity Profiling (ATP-Glo)

Objective: Establish the "Safety Window." Since fragments are building blocks, they must not be cytotoxic at the high concentrations required for screening.

Methodology:

-

Seeding: Plate HepG2 (liver model) and HEK293 (kidney model) at 5,000 cells/well in 96-well white-walled plates.

-

Adherence: Incubate 24 hours.

-

Dosing: Prepare a 7-point dilution series of the compound:

-

Range: 1 mM down to 15 µM (1:2 serial dilutions).

-

Note: Ensure final DMSO concentration is constant (e.g., 1%) across all wells.

-

-

Exposure: Incubate for 48 hours.

-

Readout: Add CellTiter-Glo® (Promega) or equivalent ATP detection reagent (1:1 ratio).

-

Measurement: Read Luminescence (Integration: 0.5s).

Data Analysis Table:

| Concentration (µM) | HepG2 Viability (%) | HEK293 Viability (%) | Interpretation |

| 1000 | < 80% | < 85% | Toxic Threshold (Do not screen above this) |

| 500 | 95% | 98% | Ideal Screening Concentration |

| 250 | 99% | 100% | Safe |

| 125 | 100% | 100% | Safe |

| DMSO Control | 100% | 100% | Baseline |

Visualization: Fragment-Based Screening Workflow

The following diagram illustrates where 1-Ethyl-N-methyl-1H-pyrazol-3-amine fits into a drug discovery pipeline.

Caption: Logical flow of utilizing the pyrazole-amine scaffold from initial safety profiling to validated hit generation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Compound lipophilicity ( | Reduce concentration to 250 µM or increase FBS to 15% (proteins act as carriers). |

| No Thermal Shift (CETSA) | Fragment affinity is too low ( | Perform assay in lysate rather than live cells (removes membrane barrier), or use Isothermal Dose Response (ITDR). |

| High Background Toxicity | Amine group causing lysosomotropism. | Check intracellular pH or use a salt form (e.g., Hydrochloride) if available to improve solubility profile. |

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 105433568, 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylpropan-2-amine." PubChem.

-

Baggio, R., et al. (2018). "Isoxazole and Pyrazole Scaffolds in Drug Discovery." Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-Ethyl-N-methyl-1H-pyrazol-3-amine

Executive Summary & Compound Profile

1-Ethyl-N-methyl-1H-pyrazol-3-amine (CAS: 1152538-40-3 / Analogous Ref: 1783769-71-0) presents a common paradox in heterocyclic chemistry: it possesses a low LogP (indicating potential polarity) yet frequently exhibits poor aqueous solubility in its neutral free-base form.[1] This is primarily driven by high crystal lattice energy resulting from intermolecular hydrogen bonding networks between the pyrazole ring and the exocyclic amine.

This guide provides validated protocols to overcome these solubility barriers in synthesis, purification, and biological assay preparation.[2]

Physicochemical Snapshot[1][2][3]

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Formula | C₆H₁₁N₃ | Low molecular weight (<200 Da) suggests good solvent accessibility if lattice energy is broken.[1] |

| Molecular Weight | ~125.17 g/mol | Small size allows for high molarity stocks in DMSO.[1] |

| LogP (Predicted) | 0.3 – 0.8 | Moderately lipophilic.[1] Soluble in organic solvents; requires assistance in water.[1] |

| pKa (Conjugate Acid) | ~3.5 – 4.5 (Ring N) | Critical: The compound is a weak base. It is neutral at physiological pH (7.4), leading to precipitation.[2] |

| Physical State | Solid / Viscous Oil | Prone to "oiling out" during aqueous workups if pH is not controlled.[1] |

Critical Troubleshooting Workflows

Scenario A: Compound Precipitation in Aqueous Biological Buffers

Issue: You dilute a DMSO stock into PBS (pH 7.4), and the compound crashes out (visible turbidity or loss of potency). Root Cause: At pH 7.4, the compound exists predominantly as a neutral free base.[2] Lacking a permanent charge, it aggregates due to hydrophobic effects.[2]

Protocol: The "Shift-and-Shield" Method

To maintain solubility in aqueous media, you must either charge the molecule (Shift pKa) or shield it from water (Cosolvent/Surfactant).

-

Step 1: Acidification (The Shift)

-

Step 2: Cosolvent Optimization (The Shield)

-

Step 3: Surfactant Addition [1]

-

Add 0.05% Tween-80 or 0.01% Pluronic F-68 to the assay buffer.[1] This prevents the "oiling out" of the amine by stabilizing micro-aggregates.

-

Scenario B: "Oiling Out" During Synthesis Workup

Issue: During extraction, the product forms a gummy, insoluble layer between the organic and aqueous phases.[2] Root Cause: The compound is partially protonated (amphiphilic) or the aqueous phase is at a pH where the compound acts as a hydrotrope for itself.

Protocol: pH-Swing Extraction[1]

-

Acid Phase: Dissolve the crude mixture in 1M HCl. The amine will fully protonate and move to the aqueous layer. Wash with Ethyl Acetate (removes non-basic impurities).[1]

-

Base Swing: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.

-

Extraction: Extract immediately with DCM (Dichloromethane) containing 5% Methanol .

Decision Logic & Mechanisms

The following diagrams illustrate the decision-making process for solubilization and the chemical species involved.

Diagram 1: Solubilization Decision Tree

Caption: Workflow for selecting the correct solubilization strategy based on application (Assay vs. Synthesis).

Frequently Asked Questions (FAQ)

Q1: The compound turns brown in solution after 24 hours. Is it degrading? A: Likely, yes.[2] Aminopyrazoles are electron-rich and prone to oxidation, especially in solution.[1][2]

-

Fix: Always degas your solvents (sparge with Argon/Nitrogen) before dissolving.[1] Store DMSO stocks at -20°C or -80°C. If the color change is slight (pale yellow), it may be a trace impurity (N-oxide) and might not significantly affect biological activity, but repurification is recommended for sensitive assays.

Q2: Can I use sonication to dissolve the solid? A: Yes, but with caution. Sonication generates heat, which can degrade the amine.[2]

-

Protocol: Sonicate in short bursts (5 seconds on, 10 seconds off) using an ice bath to keep the solution cool. If it doesn't dissolve after 3 cycles, stop. The issue is likely the solvent limit, not the dissolution rate.

Q3: Which salt form is best for in vivo studies? A: The Dihydrochloride (2HCl) or Monohydrochloride (HCl) salts are standard.[1]

-

Reasoning: They significantly lower the pH of the diffusion layer around the solid particle, enhancing dissolution rate (Noyes-Whitney equation). If HCl is too acidic for your model, consider the Mesylate salt.[2]

Q4: I need to inject this into a mouse. What formulation do you recommend? A: Do not use pure DMSO. A standard, well-tolerated formulation for aminopyrazoles is:

-

5% DMSO (Solubilizer)

-

40% PEG300 or PEG400 (Cosolvent)

-

55% Saline/Water [1]

-

Note: Add components in this exact order. Dissolve in DMSO first, then add PEG, then slowly add Saline while vortexing.

References

-

BenchChem Technical Support. (2025).[1][4][5] Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.[1][4][5] Link

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][6] Journal of Pharmacological and Toxicological Methods.[1] Link

-

PubChem. (2025).[1] Compound Summary: 1-Ethyl-N-methyl-1H-pyrazol-3-amine.[1] National Library of Medicine.[1] Link

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5][6][7] Advanced Drug Delivery Reviews.[1] Link

-

Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media.[1][3] American Chemical Society.[1] Link

Sources

- 1. 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride | 1185293-13-3 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 7. gsconlinepress.com [gsconlinepress.com]

Technical Support Center: 1-Ethyl-N-methyl-1H-pyrazol-3-amine

Welcome to the technical support center for 1-Ethyl-N-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to equip you with the knowledge to ensure the integrity of your results through proper handling, storage, and analysis.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments with 1-Ethyl-N-methyl-1H-pyrazol-3-amine, linking them to potential stability and degradation issues.

Issue 1: Inconsistent or Decreasing Potency/Concentration in Solution

Symptoms:

-

You observe a gradual loss of the compound's expected biological activity over time in your assays.

-

Quantitative analysis (e.g., by HPLC) of stock solutions or diluted samples shows a decreasing concentration, even when stored at recommended temperatures.

-

Unexpected peaks appear in your chromatograms over time.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Action |

| Oxidative Degradation | The amine functionality in 1-Ethyl-N-methyl-1H-pyrazol-3-amine is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of N-oxides or other oxidized species, which may have reduced or no biological activity. Aromatic amines are particularly prone to oxidation, which can result in the formation of colored impurities[1]. | 1. Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by sonication to remove dissolved oxygen. 3. Antioxidants: For formulation development, consider the addition of antioxidants, but be sure to validate their compatibility and lack of interference with your assays. |

| Hydrolytic Instability | While the pyrazole ring itself is generally stable, certain conditions can promote hydrolysis, especially if the compound is in a formulation with other susceptible functional groups or at non-neutral pH. Some pyrazole derivatives, particularly esters, have been shown to be susceptible to hydrolysis.[2] | 1. pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. Use buffered solutions to ensure pH stability. 2. Aqueous Solution Longevity: Prepare aqueous solutions fresh daily. If storage is necessary, perform a stability study at the intended storage temperature and pH to determine the acceptable use period. |

| Photodegradation | Exposure to light, particularly UV light, can induce photochemical reactions. This can lead to the formation of various degradation products, potentially through mechanisms like ring opening or other rearrangements.[3][4][5] | 1. Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[5] 2. Laboratory Lighting: Minimize exposure to direct overhead laboratory lighting for extended periods. |

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Symptoms:

-

During HPLC or GC-MS analysis, you observe new peaks that were not present in the initial analysis of the compound.

-

The area of the main peak corresponding to 1-Ethyl-N-methyl-1H-pyrazol-3-amine decreases as the area of the new peaks increases.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Action |

| Forced Degradation Products | Your experimental conditions (e.g., elevated temperature, extreme pH, presence of oxidizing agents) may be inadvertently causing the compound to degrade. | 1. Review Experimental Conditions: Carefully examine your experimental protocol for any harsh conditions that could be causing degradation. 2. Forced Degradation Study: If you suspect degradation, it is advisable to conduct a formal forced degradation study (see Section III) to systematically identify the degradation products and the conditions that cause them. This will help in developing a stability-indicating analytical method.[6] |

| Reaction with Solvents or Excipients | The compound may be reacting with components of your solvent system or formulation. For example, amines can react with aldehydes and ketones.[1] | 1. Solvent Purity: Ensure the use of high-purity solvents (e.g., HPLC grade). 2. Excipient Compatibility: If working with formulations, conduct compatibility studies with all excipients to ensure they do not react with the active compound. |

| Thermal Degradation | Although generally stable at room temperature, prolonged exposure to elevated temperatures during experiments (e.g., in a heated autosampler) can cause thermal degradation. N-alkylamines can be susceptible to thermal degradation.[7][8][9] | 1. Control Temperature: Maintain your samples at a controlled, cool temperature during analysis. Use a cooled autosampler if available. 2. Minimize Heating Time: If heating is a necessary part of your experimental procedure, minimize the duration of heat exposure. |

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-Ethyl-N-methyl-1H-pyrazol-3-amine?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent oxidation and moisture uptake, storage under an inert atmosphere (argon or nitrogen) is recommended.

Q2: What are the likely degradation pathways for 1-Ethyl-N-methyl-1H-pyrazol-3-amine?

A2: Based on the chemical structure, the following are potential degradation pathways:

-

Oxidation: The secondary amine is a likely site for oxidation, potentially forming N-oxides or undergoing other oxidative reactions. The pyrazole ring itself is generally resistant to oxidation.[10][11]

-

Hydrolysis: While the core structure is not readily hydrolyzable, extreme pH conditions could potentially affect the molecule.

-

Photolysis: Exposure to UV light may lead to complex degradation, possibly involving the pyrazole ring. Photodegradation of pyrazoles can sometimes result in ring opening.[3]

The following diagram illustrates these potential degradation pathways:

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you need to perform a forced degradation study.[6] The general steps are:

-

Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

-

Develop a separation method, typically RP-HPLC, that can resolve the parent compound from all the degradation products.[6][12][13]

-

Validate the method according to ICH guidelines to ensure it is linear, accurate, precise, and specific.

See Section III for a detailed protocol on conducting a forced degradation study.

Q4: Are there any known incompatibilities I should be aware of?

A4: As a secondary amine, 1-Ethyl-N-methyl-1H-pyrazol-3-amine is basic and will react with acids to form salts.[1] It is also incompatible with strong oxidizing agents. Avoid contact with aldehydes and ketones, as these can potentially react with the amine group.[1]

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of 1-Ethyl-N-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Option 1 or 2) for an appropriate duration.

3. Sample Analysis:

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze the samples using a suitable analytical method, such as the HPLC-UV method described below.

Workflow for Forced Degradation Study:

Protocol 2: RP-HPLC-UV Method for Analysis

This protocol provides a starting point for the development of an RP-HPLC-UV method for the analysis of 1-Ethyl-N-methyl-1H-pyrazol-3-amine and its potential degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6][14] |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient: Start with 95% A, 5% B, and ramp to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min[6][12] |

| Injection Volume | 10 µL |

| Detection Wavelength | 237 nm (or a wavelength determined by UV scan of the compound)[6][15] |

| Column Temperature | 30°C |

Method Development Notes:

-

The gradient may need to be optimized to achieve adequate separation of all degradation products from the parent peak.

-

Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation peaks. The fragmentation patterns of pyrazoles can be complex but informative.[16][17]

IV. References

-

BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from BenchChem website.

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

ResearchGate. (n.d.). of identified structures of TPs from the degradation of pyrazolones by UV.

-

MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

-

JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.

-

Iranian Journal of Toxicology. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities.

-

International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

-

National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

-

SEPARATION SCIENCE PLUS. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.

-

Gassnova. (2010). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS.

-

PubMed. (2015). The Thermal Instability of 2,4 and 2,6- N-Alkylamino Disubstituted and 2- N-Alkylamino Substituted Nitrobenzenes in Weakly Alkaline Solution: sec-Amino Effect.

-

ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].

-

ResearchGate. (n.d.). Effect of the acid and base on the pyrazole ring.

-

In: Pyrazole: Preparation and Uses. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.

-

PubMed. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives].

-

National Center for Biotechnology Information. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments.

-

University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.

-

MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

-

BenchChem. (2025). stability issues and degradation of N-Ethyl-N-phenylethylenediamine derivatives.

-

ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.

-

ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

-

ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.

-

Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation.

-

Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. Amine Thermal Degradation [bre.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. ijcpa.in [ijcpa.in]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Technical Support Center: A Troubleshooting Guide for 1-Ethyl-N-methyl-1H-pyrazol-3-amine Experiments

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 1-Ethyl-N-methyl-1H-pyrazol-3-amine and related substituted pyrazoles. The synthesis and handling of N-alkylated pyrazoles, while routine, present specific challenges that can impact yield, purity, and experimental reproducibility. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes. We will address the most common issues encountered in the synthesis, purification, and handling of this versatile heterocyclic building block.

Section 1: Synthesis & Optimization FAQs

The synthesis of asymmetrically substituted pyrazoles is often a multi-step process where challenges in yield and purity can arise. The N-alkylation step is particularly critical and is a frequent source of experimental difficulty.

Q1: I am observing very low or no yield during the N-ethylation of my pyrazole precursor. What are the likely causes and how can I improve the outcome?

A1: Low yields in the N-alkylation of pyrazoles are a common but solvable issue. The root cause typically lies in one of four areas: base inefficiency, poor reactant solubility, alkylating agent reactivity, or suboptimal reaction conditions. A systematic approach is key to diagnosis.

Causality and Troubleshooting Steps:

-

Inadequate Base Activation: The reaction proceeds via deprotonation of the pyrazole ring's N-H proton to form a nucleophilic pyrazolate anion. If the base is too weak or is quenched, this crucial first step will not occur.

-

Solution: Ensure your base is sufficiently strong. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃)[1][2]. NaH is a strong, non-nucleophilic base but requires strictly anhydrous conditions. Carbonate bases are often easier to handle; Cs₂CO₃ is more soluble and generally more effective than K₂CO₃ in polar aprotic solvents. Always use a slight excess (1.1-1.5 equivalents) of the base[2].

-

-

Poor Solubility: If the pyrazole starting material or the base is not well-dissolved in the reaction solvent, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates.

-

Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to better solubilize the reactants[1][2]. In cases of persistent solubility issues, particularly in biphasic systems, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed to shuttle the pyrazolate anion into the organic phase[1].

-

-

Inactive Alkylating Agent: The efficiency of the ethylation depends on the leaving group of your ethylating agent (e.g., ethyl iodide, ethyl bromide, ethyl tosylate).

-

Solution: The reactivity order is generally I > OTs > Br > Cl. If you are using ethyl bromide and getting low yields, consider switching to ethyl iodide. Ensure the alkylating agent has not degraded during storage.

-

-

Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

-

Solution: If running at room temperature yields no product, gradually increase the temperature to a range of 60-80°C and monitor the reaction's progress by TLC or LC-MS[2].

-

Table 1: Recommended Starting Conditions for Pyrazole N-Ethylation

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Base | NaH (1.2 eq) or Cs₂CO₃ (1.5 eq) | NaH requires strict anhydrous conditions. Cs₂CO₃ is an effective and often more manageable alternative[1][2]. |

| Solvent | Anhydrous DMF or DMSO | Promotes solubility of the pyrazole and its corresponding salt[2]. |

| Alkylating Agent | Ethyl iodide (1.1 eq) | Highly reactive leaving group ensures efficient alkylation. |

| Temperature | Room Temperature to 80°C | Start at room temperature; heat if necessary to drive the reaction to completion[2]. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base (especially NaH) and potential side reactions. |

Q2: My reaction produces a mixture of 1-ethyl and 2-ethyl regioisomers. How can I control the regioselectivity?

A2: This is the most prevalent challenge in the synthesis of unsymmetrically substituted pyrazoles. The alkylation can occur at either of the two ring nitrogens, and separating the resulting isomers can be difficult[2][3]. Regioselectivity is governed by a delicate balance of steric, electronic, and solvent effects[2][4].

Key Factors Influencing Regioselectivity:

-

Steric Hindrance: Alkylation typically favors the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the 3- or 5-position, the alkylating agent will preferentially attack the more accessible nitrogen[2].

-

Solvent Polarity: Polar aprotic solvents like DMF and DMSO are known to often favor the formation of a single regioisomer[2]. The choice of solvent can significantly alter the N1/N2 product ratio.

-

Base and Counter-ion: The nature of the base and its corresponding cation can influence where the alkylating agent attacks. For instance, using potassium carbonate (K₂CO₃) in DMSO is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles[2]. Conversely, in some systems, magnesium-based catalysts have been shown to favor N2-alkylation[2]. Using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures by forming a specific sodium salt intermediate[2][4].

Below is a decision tree to guide your optimization efforts for improving regioselectivity.

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Section 2: Purification & Stability

Q3: I am having difficulty separating the N1 and N2 regioisomers by standard column chromatography. What other techniques can I try?

A3: Separating pyrazole regioisomers is a known challenge due to their often similar polarities. If standard silica gel chromatography with ethyl acetate/hexane systems fails, consider these advanced strategies:

-

Alternative Chromatography:

-

Different Stationary Phase: Try using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel. The different surface chemistry can alter the elution order and improve separation.

-

Solvent System Modification: Adding a small amount of a polar modifier like methanol or an amine like triethylamine (Et₃N) to your eluent can significantly change the retention factors of your isomers, especially when dealing with basic amine groups.

-

-

Purification via Salt Formation: The amine functionality of your product provides a powerful handle for purification.

-

Protocol: Dissolve the crude isomeric mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid (e.g., HCl in ether, or an organic acid) dropwise. The resulting acid addition salt may selectively precipitate or crystallize, allowing for isolation of one isomer by simple filtration[5]. The free base can then be regenerated by treatment with a mild aqueous base. This method is highly effective for purifying basic compounds.

-

Q4: My purified 1-Ethyl-N-methyl-1H-pyrazol-3-amine seems to be degrading over time, showing discoloration and new spots on TLC. What are the correct storage conditions?

A4: The observed degradation is likely due to oxidation or hydrolysis, common pathways for heterocyclic amines. The hydrazinyl group in some pyrazole precursors is particularly susceptible to oxidation by atmospheric oxygen[6]. Proper storage is critical for maintaining the integrity of your compound. Storing compounds in solution for long periods is generally not recommended as it can accelerate degradation[6][7].

Table 2: Recommended Storage Conditions for 1-Ethyl-N-methyl-1H-pyrazol-3-amine

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or below (long-term) 2-8°C (short-term) | Reduces the rate of chemical degradation and decomposition[6]. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Protects the amine functionality from oxidation by atmospheric oxygen[6]. |

| Light | Store in an amber vial or protect from light | Prevents light-induced degradation reactions[6]. |

| Moisture | Tightly sealed container in a desiccated environment | Prevents moisture uptake which can lead to hydrolysis or other degradation pathways[6]. |

| Container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an inert storage environment and prevents contamination or reaction with container materials. |

Section 3: Protocols & Workflows

Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole

This protocol provides a robust starting point for the N-alkylation of a generic pyrazole. Adjustments may be necessary based on the specific substrate.

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole starting material (1.0 eq).

-

Solvent & Base Addition: Add anhydrous DMF (or DMSO) to dissolve the pyrazole. To this solution, add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq, or powdered K₂CO₃, 1.5 eq) portion-wise at 0°C.

-

Anion Formation: Allow the suspension to stir at room temperature for 15-30 minutes to ensure complete deprotonation[2].

-

Alkylation: Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise to the suspension.

-

Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the progress by TLC or LC-MS[2].

-

Workup: Upon completion, carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

-